molecular formula C14H23N3O3 B13960254 ((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)urea CAS No. 50992-77-3

((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)urea

Cat. No.: B13960254
CAS No.: 50992-77-3
M. Wt: 281.35 g/mol
InChI Key: ZZPUFSVPPCJXTH-UHFFFAOYSA-N
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Description

[[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, an isopropylamino group, and a propoxy group attached to a phenyl ring, which is further connected to a methyl urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a phenyl derivative with an epoxide to form an intermediate compound.

    Introduction of the Isopropylamino Group: The intermediate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.

    Hydroxy Group Addition: The hydroxy group is introduced through a hydroxylation reaction, typically using a hydroxylating agent.

    Final Urea Formation: The final step involves the reaction of the intermediate with methyl isocyanate to form the desired [[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

[[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for cardiovascular diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound ((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)urea, often referred to as its chemical structure or by its CAS number, is a urea derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H24N2O3
  • Molecular Weight : 280.37 g/mol
  • CAS Number : 207894

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds of this class may exhibit:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors which may influence neurological functions.
  • Cell Signaling Pathways : Modulation of signaling pathways related to cell proliferation and apoptosis.

Pharmacological Effects

  • Antioxidant Activity : Studies have shown that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in vitro, suggesting potential use in inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.

Case Studies

  • Study on Antioxidant Activity :
    • A study conducted on rat models showed that administration of this compound led to a significant reduction in malondialdehyde levels, a marker of oxidative stress, while increasing levels of glutathione .
  • Anti-inflammatory Study :
    • In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Anticancer Research :
    • A study on human cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntioxidantReduced oxidative stress markers
Anti-inflammatoryDecreased cytokine levels
AnticancerInhibited cell proliferation

Properties

CAS No.

50992-77-3

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methylurea

InChI

InChI=1S/C14H23N3O3/c1-10(2)16-8-12(18)9-20-13-5-3-11(4-6-13)7-17-14(15)19/h3-6,10,12,16,18H,7-9H2,1-2H3,(H3,15,17,19)

InChI Key

ZZPUFSVPPCJXTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CNC(=O)N)O

Origin of Product

United States

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